molecular formula C29H31N3O4S B3366940 Penicillin G benzhydrylamine CAS No. 1538-11-0

Penicillin G benzhydrylamine

Cat. No.: B3366940
CAS No.: 1538-11-0
M. Wt: 517.6 g/mol
InChI Key: QCFJTUGHFMTKSB-LQDWTQKMSA-N
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Description

Penicillin G benzhydrylamine (CAS 1538-11-0) is a semi-synthetic penicillin derivative characterized by the incorporation of a benzhydrylamine moiety into the core β-lactam structure of benzylpenicillin (Penicillin G) . While its clinical applications are less extensively documented compared to other penicillin derivatives, structural analogs suggest its utility in sustained-release formulations or targeted drug delivery systems, particularly in osteomyelitic infections .

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.C13H13N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,13H,14H2/t11-,12+,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFJTUGHFMTKSB-LQDWTQKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934818
Record name 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1,1-diphenylmethanamine (1/1)
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Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-11-0
Record name Penicillin G benzhydrylamine
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URL https://commonchemistry.cas.org/detail?cas_rn=1538-11-0
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Record name Penicillin G benzhydrylamine
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Record name 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1,1-diphenylmethanamine (1/1)
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Record name [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, compound with α-phenylbenzylamine
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Record name PENICILLIN G BENZHYDRYLAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin G benzhydrylamine is synthesized by reacting potassium penicillin G with benzhydrylamine hydrochloride in a diluted acetone solution. The reaction involves the formation of a salt between penicillin G and benzhydrylamine .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same reaction conditions as in the laboratory. The process includes the purification of the product through crystallization and drying to obtain a stable form of the compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The β-lactam ring in penicillin G benzhydrylamine undergoes hydrolysis under acidic or alkaline conditions, similar to penicillin G :

Acidic Conditions (pH < 3):

  • The β-lactam ring opens to form penillic acid derivatives.

  • Dominant pathway: Conversion to benzylpenillic acid via intermediate penicilloic acid .

Alkaline Conditions (pH > 8):

  • Hydrolysis yields penicilloic acid , with subsequent degradation to penaldic acid and other byproducts .

  • Reaction rate is accelerated by nucleophiles (e.g., hydroxide ions) .

Degradation Pathways:

Penicillin G benzhydrylamineH+/OHPenicilloic acidPenaldic acid+CO2\text{this compound} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Penicilloic acid} \xrightarrow{} \text{Penaldic acid} + \text{CO}_2

Aminolysis and Side-Chain Reactivity

The benzhydrylamine side chain participates in nucleophilic substitution and epimerization reactions:

  • Epimerization at C-5 : The stereochemistry of the benzylpenicilloyl group can invert under physiological pH, forming (5S,6R) epimers, which exhibit reduced IgE binding affinity .

  • Aminolysis : Reaction with thiols or amines (e.g., proteins) forms covalent adducts, contributing to allergenic potential .

Enzymatic Reactions

  • Penicillin G Amidase (PGA) : Cleaves the amide bond between the β-lactam core and the benzhydrylamine side chain, releasing 6-aminopenicillanic acid (6-APA) and benzhydrylpenicilloic acid .

  • β-Lactamases : this compound is resistant to hydrolysis by many β-lactamases due to steric hindrance from the bulky benzhydrylamine group .

Enzyme Activity Comparison:

EnzymeSubstrate SpecificityInhibition by Benzhydrylamine
PGAHigh (amide bond cleavage)No
β-Lactamase TEM-1LowYes (steric hindrance)

Immunological Reactions

The benzhydrylamine moiety modifies antigenic determinants:

  • Major Determinant : The (5R,6R)-benzylpenicilloyl group is recognized by IgE in allergic patients .

  • Minor Determinants : Degradation products like penilloic acid contribute to hypersensitivity reactions .

RAST Inhibition Assay Results :

Inhibitor% IgE Inhibition (Mean ± SD)
(5R,6R)-Bu-BPO92 ± 5
(5S,6R)-Bu-BPO48 ± 12
Mixture (1:1)67 ± 8

Stability and Degradation Kinetics

  • pH Dependency : Degradation is fastest at pH 2.5 (acidic) and pH 10 (alkaline), with t1/2_{1/2} < 1 hour .

  • Thermal Stability : Decomposes at >60°C, releasing CO2_2 and forming penaldic acid .

Degradation Rate Constants :

PathwayRate Constant (h1^{-1})
Benzylpenillic acid0.15
Benzylpenicilloic acid0.04

Scientific Research Applications

Penicillin G benzhydrylamine has numerous applications in scientific research:

Mechanism of Action

Penicillin G benzhydrylamine exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Key Structural Features:

  • Penicillin G Benzhydrylamine : Features a benzhydrylamine group (diphenylmethylamine) attached to the penicillin core, increasing molecular weight and hydrophobicity .
  • Penicillin G Benzathine : Contains a dihydrobenzene ring complexed with ethylenediamine, conferring prolonged release properties .
  • Penicillin G Potassium : A water-soluble salt form with a potassium counterion, optimized for rapid absorption .
  • Ampicillin: Distinguished by an amino group adjacent to the benzyl side chain, broadening its spectrum to include Gram-negative bacteria .
  • Penicillin V (Phenoxymethylpenicillin): Substitutes the benzyl group with a phenoxymethyl group, enhancing acid stability for oral administration .

Pharmacokinetic and Efficacy Profiles

Table 1: Comparative Pharmacokinetic and Efficacy Data

Compound Structural Feature Half-Life (h) Key Clinical Indications MIC/MBC Trends
This compound Benzhydrylamine group Not reported Suspected: Osteomyelitis, sustained delivery Inferred: Enhanced tissue retention
Penicillin G Benzathine Ethylenediamine complex 672 Rheumatic fever prophylaxis, syphilis High MBC against Streptococcus spp.
Penicillin G Potassium Potassium salt 3.2 Acute bacterial infections (e.g., bacteremia) Lower MBC vs. Penicillin V
Penicillin V Phenoxymethyl group 0.5–1.0 Oral infections, pharyngitis MIC comparable to Benzathine, higher MBC
Ampicillin Amino-substituted benzyl side chain 1.0–1.5 Respiratory/GI infections Altered β-lactamase affinity

Key Findings:

  • Half-Life : Penicillin G Benzathine’s extended half-life (672 hours) enables monthly dosing for prophylaxis, whereas Penicillin G Potassium’s short half-life (3.2 hours) necessitates frequent administration . This compound’s pharmacokinetics remain underexplored but may mimic Benzathine due to structural similarities .
  • Efficacy: Penicillin V demonstrates superior bactericidal activity (MBC) over Benzathine Penicillin G in treating rheumatic heart disease, likely due to improved bioavailability . Ampicillin’s amino group enhances Gram-negative coverage but increases susceptibility to β-lactamase hydrolysis .

Biological Activity

Penicillin G benzhydrylamine is a derivative of penicillin G, a widely used antibiotic known for its efficacy against various bacterial infections. This compound exhibits unique biological activities and pharmacological properties that warrant detailed examination. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

This compound functions primarily as a bactericidal agent by inhibiting bacterial cell wall synthesis. It achieves this through the following mechanisms:

  • Binding to Penicillin-Binding Proteins (PBPs) : The compound binds to specific PBPs located in the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This interaction leads to cell lysis due to weakened structural integrity .
  • Inhibition of Autolysins : By interfering with autolysin inhibitors, this compound promotes bacterial cell death through autolytic processes .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : Administered via intramuscular or intravenous routes, it demonstrates rapid absorption into systemic circulation.
  • Distribution : The drug binds to serum proteins (45-68%), mainly albumin, affecting its bioavailability .
  • Metabolism : Approximately 16-30% of an intramuscular dose is metabolized to penicilloic acid, an inactive form. Other minor metabolites include 6-aminopenicillanic acid .
  • Elimination : The compound is primarily eliminated via renal pathways, with a half-life ranging from 0.4 to 0.9 hours in adults with normal renal function .

Biological Activity

This compound exhibits significant antibacterial activity against a range of pathogens:

Pathogen Type Activity Reference
Gram-positive bacteriaHighly effective
Gram-negative bacteriaModerate effectiveness
Mycobacterium tuberculosisEffective in high concentrations

Case Studies

  • Treatment of Syphilis : A systematic review indicated that benzathine penicillin G (a related compound) effectively treats syphilis with success rates between 90% to 100% after a single intramuscular dose . This underscores the potential application of this compound in similar contexts.
  • Meningococcal Disease : A clinical study demonstrated that three days of intravenous benzyl penicillin treatment was sufficient for adults with meningococcal disease, highlighting its efficacy in severe infections .
  • Tuberculosis Treatment : Research showed that high concentrations of benzylpenicillin could kill Mycobacterium tuberculosis effectively over a week, particularly when combined with β-lactamase inhibitors .

Adverse Effects and Allergies

While this compound is generally well-tolerated, it can cause allergic reactions in some patients. A notable case involved a patient developing severe anaphylaxis after prolonged exposure to benzylpenicillin without prior allergic symptoms . This emphasizes the need for careful monitoring during treatment.

Q & A

Q. What are the standard synthetic protocols for preparing Penicillin G benzhydrylamine and its derivatives?

  • Methodological Answer : this compound derivatives can be synthesized via hydrogenation of benzaldehyde in the presence of ammonia and a platinum-carbon catalyst. Optimal conditions include a reaction temperature of 100–110°C, pressure of 5 MPa, and reaction time of 5 hours, yielding ~94% dibenzylamine (a precursor) . For Schiff base derivatives, a 3:1 molar ratio of acetophenone to benzhydrylamine, heated at 135°C for 4 hours followed by 165°C for 3 hours, is effective . Solid-phase peptide synthesis may employ benzhydrylamine resins via Leuckart reduction, with acid-labile bonds for peptide amide release .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for structural confirmation and purity assessment. For immobilized enzyme systems (e.g., Penicillin G Acylase on magnetic nanoparticles), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and energy-dispersive X-ray spectroscopy (EDX) validate nanomaterial composition and morphology . Spectrophotometric assays (e.g., IC₅₀, EC₅₀) quantify bioactivity .

Q. What are the NIH guidelines for reporting preclinical studies involving this compound?

  • Methodological Answer : Follow NIH guidelines for detailed experimental replication, including reagent sources, instrument specifications, and statistical methods. Report animal/cell line models, sample sizes, and ethical approvals. Use predefined checklists for transparency in data collection and analysis .

Advanced Research Questions

Q. How can researchers optimize the immobilization of Penicillin G acylase (PGA) on magnetic nanoparticles to enhance catalytic activity?

  • Methodological Answer : Key parameters include:
  • Immobilization time : 4 hours maximizes enzyme loading before degradation .
  • Enzyme concentration : 1.5 mg of PGA yields peak activity; excess causes aggregation .
  • pH and temperature : Optimal activity occurs at pH 7.5 and 45°C for immobilized PGA, vs. pH 8.0 for free enzyme .
  • Validation : Compare free vs. immobilized enzyme kinetics (e.g., Km, Vmax) and stability under thermal/pH stress .

Q. What experimental strategies can resolve contradictory data on enzyme activity between free and immobilized PGA under varying pH conditions?

  • Methodological Answer : Conduct parallel experiments with controls to isolate pH effects. Use circular dichroism (CD) to analyze structural changes in PGA. Apply statistical tools (e.g., ANOVA) to assess significance of activity differences. Replicate studies across multiple pH buffers to identify confounding factors .

Q. How should researchers design a robust protocol to compare catalytic efficiency of this compound derivatives?

  • Methodological Answer :
  • Variables : Substrate concentration gradients, temperature/pH ranges, and enzyme-to-substrate ratios.
  • Controls : Include negative (e.g., heat-inactivated enzyme) and positive (e.g., known inhibitors) controls.
  • Data analysis : Calculate kinetic parameters (Km, kcat) using Lineweaver-Burk plots. Validate with triplicate runs and error margins .

Q. How can computational modeling predict this compound’s interaction with enzymes?

  • Methodological Answer : Use molecular docking (e.g., AutoDock) to simulate binding affinities between benzhydrylamine derivatives and enzyme active sites. Validate with molecular dynamics (MD) simulations to assess stability. Cross-reference computational results with experimental kinetic data to refine models .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported yields during this compound synthesis?

  • Methodological Answer : Audit reaction conditions (e.g., catalyst purity, solvent dryness) and characterize intermediates via thin-layer chromatography (TLC). Reproduce experiments using protocols from primary literature (not secondary summaries) and document deviations .

Q. What steps ensure reproducibility in studies involving immobilized PGA?

  • Methodological Answer : Standardize nanoparticle synthesis (e.g., Ni₀.₇Co₀.₃Fe₂O₄@SiO₂ size: ~21 nm) and enzyme loading protocols. Share raw data (e.g., SEM/TEM images, activity assays) in supplementary materials. Adhere to FAIR data principles for accessibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Penicillin G benzhydrylamine
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Reactant of Route 2
Penicillin G benzhydrylamine

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